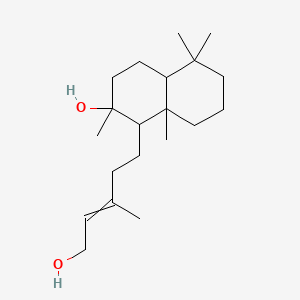

1-(5-hydroxy-3-methylpent-3-enyl)-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol

Description

This compound is a polycyclic terpenoid alcohol characterized by a hexahydronaphthalene core substituted with hydroxyl and methyl groups, as well as a branched pentenyl chain. Its IUPAC name reflects its structural complexity: the naphthalenol backbone is partially hydrogenated (3,4,4a,6,7,8-hexahydro), and it features two hydroxyl groups at positions 2 and 3. The substituents include a 5-hydroxy-3-methylpent-3-enyl chain and four methyl groups (2,5,5,8a-tetramethyl). Its molecular formula is C₂₀H₃₂O₂, with a molecular weight of 304.47 g/mol (calculated from and structural analysis) .

The compound belongs to a class of natural products often isolated from plant resins or microbial sources, where such structures are associated with antimicrobial or anti-inflammatory activities.

Properties

IUPAC Name |

1-(5-hydroxy-3-methylpent-3-enyl)-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O2/c1-15(10-14-21)7-8-17-19(4)12-6-11-18(2,3)16(19)9-13-20(17,5)22/h10,16-17,21-22H,6-9,11-14H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEOHDQKUMQKLMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCO)CCC1C2(CCCC(C2CCC1(C)O)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(5-hydroxy-3-methylpent-3-enyl)-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove double bonds or convert ketones to alcohols.

Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and substitution reagents like halogens or amines. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, alcohols, and substituted naphthalenes .

Scientific Research Applications

1-(5-hydroxy-3-methylpent-3-enyl)-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-hydroxy-3-methylpent-3-enyl)-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and physicochemical distinctions between the target compound and its analogs:

Structural and Functional Analysis

Core Saturation and Substitution :

- The target compound’s hexahydro core (3,4,4a,6,7,8-hexahydro) contrasts with the decahydro (fully saturated) core in ’s analog, which reduces steric strain but may limit reactivity .

- The octahydro core in ’s compound (e.g., compound 10) allows for greater conformational flexibility but lacks hydroxyl groups, instead featuring a carboxylic acid chain .

Functional Groups: The dual hydroxyl groups in the target compound enhance polarity and hydrogen-bonding capacity compared to analogs like compound 10 (carboxylic acid) or 5-ethenyl-naphthalenol (single hydroxyl) . The 3-methylpent-3-enyl chain in the target compound introduces rigidity due to the double bond, whereas the 5-hydroxy-3-methylpent-4-enyl chain in ’s analog shifts the double bond position, altering electronic effects .

Molecular Weight and Complexity: The target compound’s higher molecular weight (304.47 g/mol) reflects its branched substituents and dual hydroxyl groups. Simpler analogs like 5-ethenyl-naphthalenol (236.39 g/mol) or tetrahydro-1-naphthol (148.20 g/mol) lack these features .

Biological Implications: While direct activity data are unavailable, analogs with carboxylic acid chains (e.g., compound 10 in ) are often associated with surfactant or membrane-disrupting properties, whereas hydroxylated terpenoids may interact with enzymatic targets .

Biological Activity

1-(5-hydroxy-3-methylpent-3-enyl)-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol is a complex organic compound with notable biological activities. This article synthesizes current findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific sources.

Chemical Structure and Properties

The compound features a naphthalene backbone with multiple methyl and hydroxyl functional groups. Its molecular formula is , and it has been identified as a potential bioactive agent in various biological systems.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals and reducing oxidative stress in biological systems. In vitro studies have demonstrated that it effectively scavenges reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage .

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory pathways. It appears to inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies have revealed that the compound possesses antimicrobial properties against a range of pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, showing inhibitory effects that could be beneficial in developing new antimicrobial agents .

The biological effects of 1-(5-hydroxy-3-methylpent-3-enyl)-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol are attributed to several mechanisms:

- Scavenging of Free Radicals : The hydroxyl groups in the structure facilitate the donation of hydrogen atoms to free radicals.

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes by binding to their active sites.

- Modulation of Gene Expression : It can alter the expression levels of genes associated with inflammation and oxidative stress response pathways.

Study 1: Antioxidant Efficacy

A study published in Frontiers in Plant Science evaluated the antioxidant activity of various phytochemicals including this compound. Results indicated a significant reduction in lipid peroxidation levels when cells were treated with the compound compared to untreated controls .

Study 2: Anti-inflammatory Potential

In a controlled experiment involving human cell lines, treatment with the compound resulted in a marked decrease in inflammatory markers after 24 hours of exposure. This study highlights its potential role as an anti-inflammatory agent in therapeutic settings .

Study 3: Antimicrobial Testing

Another investigation focused on its antimicrobial properties revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. This suggests its potential utility in developing natural preservatives or therapeutic agents against bacterial infections .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.